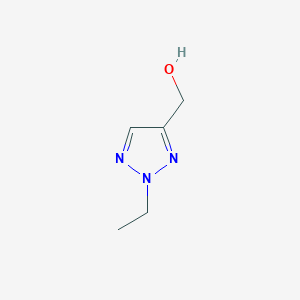

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Wirkmechanismus

Target of Action

Similar triazole compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

Mode of Action

It is suggested that similar triazole compounds inhibit endoplasmic reticulum (er) stress and apoptosis . They also inhibit the NF-kB inflammatory pathway .

Biochemical Pathways

Similar triazole compounds have been found to inhibit the nf-kb inflammatory pathway . This inhibition could potentially affect downstream effects such as the production of inflammatory cytokines.

Result of Action

Similar triazole compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The synthesis of similar triazole compounds has been found to be influenced by different conditions and structure substrates .

Biochemische Analyse

Biochemical Properties

It is known that triazole derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Similar triazole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanol typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and widely used for the preparation of 1,2,3-triazole derivatives. The reaction involves the following steps:

- Preparation of the azide precursor.

- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst.

- Formation of the triazole ring and subsequent reduction to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

Oxidation: Formation of (2-ethyl-2H-1,2,3-triazol-4-yl)aldehyde or (2-ethyl-2H-1,2,3-triazol-4-yl)carboxylic acid.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-methyl-2H-1,2,3-triazol-4-yl)methanol

- (2-ethyl-2H-1,2,3-triazol-4-yl)ethanol

- (2-ethyl-2H-1,2,3-triazol-4-yl)amine

Uniqueness

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group at the 2-position and the hydroxyl group at the 4-position of the triazole ring enhances its reactivity and potential for forming hydrogen bonds. These features make it a valuable compound for various applications in research and industry.

Biologische Aktivität

(2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a triazole derivative characterized by a five-membered heterocyclic structure containing three nitrogen atoms. Its molecular formula is C5H8N4O, with a molecular weight of approximately 128.14 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicine and biochemistry.

Chemical Structure and Properties

The presence of a hydroxymethyl group attached to the triazole ring enhances its solubility and reactivity, making it a candidate for various biological applications. The triazole ring structure is known for its ability to interact with biological macromolecules, which can lead to significant pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. Some studies have shown that similar triazole compounds act as effective inhibitors of enzymes such as lactate dehydrogenase and α-glycosidase, which are relevant in metabolic disorders and infections .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Type | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antifungal | 0.0125 | Candida albicans |

| (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol | Antibacterial | 0.025 | E. coli |

| Triazolium salts | Antifungal | 0.0125 | P. funiculosum |

Neuroprotective and Anti-inflammatory Effects

Similar compounds have demonstrated neuroprotective properties by inhibiting endoplasmic reticulum (ER) stress and apoptosis in neuronal cells. The proposed mechanism involves the inhibition of the NF-kB inflammatory pathway, which is crucial in various neurodegenerative diseases .

Table 2: Neuroprotective Mechanisms of Triazole Derivatives

| Mechanism | Effect |

|---|---|

| Inhibition of ER stress | Reduces apoptosis markers |

| NF-kB pathway inhibition | Decreases inflammation in neuronal cells |

Case Studies

A study investigating the biological activity of triazole derivatives highlighted the compound’s potential as an enzyme inhibitor. The research focused on the binding interactions between triazoles and enzyme active sites, suggesting that these compounds could be utilized in drug development targeting metabolic pathways .

Another study explored the synthesis and evaluation of various triazolium salts for their antifungal activities. Results indicated that specific structural modifications significantly impacted their efficacy against fungal pathogens .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic processes.

- Cellular Signaling Modulation : Influencing pathways related to inflammation and apoptosis.

- Antimicrobial Action : Disruption of microbial growth through enzyme inhibition.

Eigenschaften

IUPAC Name |

(2-ethyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-8-6-3-5(4-9)7-8/h3,9H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMLSMNRTGELQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.